
Fasudil
Descripción general
Descripción
Fasudil es un potente inhibidor de la cinasa de Rho y vasodilatador. Se ha utilizado para el tratamiento del vasoespasmo cerebral, que a menudo se debe a la hemorragia subaracnoidea, así como para mejorar el deterioro cognitivo observado en pacientes con accidente cerebrovascular . También se ha encontrado que this compound es eficaz para el tratamiento de la hipertensión pulmonar . Ha sido aprobado para su uso en Japón y China desde 1995 .
Métodos De Preparación
La síntesis de clorhidrato de fasudil implica varios pasos. Un método comienza con ácido 5-isoquinolina sulfónico como materia prima, que se refluja en cloruro de tionilo para obtener cloruro de 5-isoquinolina sulfonilo clorhidrato. Este se disuelve luego en diclorometano y se neutraliza. La fase orgánica se lava, se seca y se filtra para obtener una solución de diclorometano de cloruro de 5-isoquinolina sulfonilo. Esta solución reacciona con piperazina de alta pureza en presencia de otros reactivos alcalinos. La solución de reacción se lava con solución acuosa de ácido clorhídrico y solución acuosa de hidróxido de sodio, y la solución de lavado se extrae con diclorometano. Las fases orgánicas se combinan, se lavan, se secan y se filtran, y luego se agrega gota a gota solución etanólica de cloruro de hidrógeno saturado para separar el producto bruto de clorhidrato de this compound. El producto bruto se recristaliza con solución acuosa de etanol para obtener clorhidrato de this compound .
Análisis De Reacciones Químicas
Fasudil sufre varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen cloruro de tionilo para la formación de cloruro de sulfonilo y piperazina para la formación del producto final. Los principales productos formados a partir de estas reacciones incluyen clorhidrato de this compound y sus impurezas .
Aplicaciones Científicas De Investigación
Neurological Disorders
Fasudil has shown promise in treating several neurological conditions:
- Cerebral Vasospasm : this compound is clinically used to prevent vasospasm following subarachnoid hemorrhage, significantly improving patient outcomes .
- Neurodegenerative Diseases : Studies indicate that this compound can improve cognitive function in models of Alzheimer's disease by reducing amyloid-beta and tau pathology. In APP/PS1 mice, this compound treatment led to improved spatial memory and cognitive function .
- Amyotrophic Lateral Sclerosis (ALS) : A Phase 2a trial (ROCK-ALS) demonstrated that this compound preserved motor neurons in early-stage ALS patients, suggesting its potential as a neuroprotective agent .
Cardiovascular Applications
This compound's cardioprotective properties have been extensively studied:
- Myocardial Ischemia/Reperfusion Injury : Preclinical studies have shown that this compound reduces myocardial infarct size and improves cardiac function in animal models. Mechanisms include enhanced coronary vasodilation and reduced oxidative stress .
Cancer Research
This compound's effects on cancer cell proliferation and migration have been explored:
- Bladder Cancer : In vitro studies indicate that this compound inhibits the proliferation and migration of transitional cell carcinoma cells (T24 cell line), suggesting its potential as an adjunct therapy in bladder cancer treatment .
Data Summary
The following table summarizes key findings from various studies on the applications of this compound:
Case Study 1: this compound in Alzheimer's Disease
A study involving APP/PS1 transgenic mice treated with this compound showed significant improvements in cognitive performance compared to control groups. The results indicated a reversal of learning deficits associated with Alzheimer's pathology, highlighting this compound's potential as a therapeutic agent in neurodegenerative diseases .
Case Study 2: ROCK-ALS Trial
In the ROCK-ALS trial, 120 patients with early-stage ALS received intravenous this compound. The results indicated a statistically significant preservation of motor neuron function compared to placebo, suggesting that this compound may slow disease progression in ALS patients .
Mecanismo De Acción
Fasudil ejerce sus efectos inhibiendo la cinasa de Rho, una enzima que juega un papel importante en la mediación de la vasoconstricción y la remodelación vascular en la patogenia de la hipertensión pulmonar . La cinasa de Rho induce la vasoconstricción al fosforilar la subunidad de unión a la miosina de la fosfatasa de cadena ligera de miosina, lo que disminuye la actividad de la fosfatasa de cadena ligera de miosina y mejora la contracción del músculo liso vascular . Al inhibir la cinasa de Rho, this compound reduce la vasoconstricción y mejora el flujo sanguíneo .
Comparación Con Compuestos Similares
Fasudil es similar a otros inhibidores de la cinasa de Rho como Y-27632 y H-1152. this compound es único en su capacidad para mejorar la función cognitiva en modelos animales de enfermedades neurodegenerativas . Otros compuestos similares incluyen hidroxi-fasudil, que es un metabolito de this compound y tiene una actividad inhibitoria de la cinasa de Rho similar . También se ha demostrado que this compound tiene efectos antiinflamatorios y antioxidantes, que no se observan con otros inhibidores de la cinasa de Rho .
Actividad Biológica
Fasudil, a selective Rho-kinase (ROCK) inhibitor, has garnered attention for its diverse biological activities, particularly in the cardiovascular and neurological domains. This article provides a comprehensive review of the biological effects of this compound, supported by data tables, case studies, and detailed research findings.
This compound primarily inhibits Rho-kinase, which plays a crucial role in various cellular functions including smooth muscle contraction, cell migration, and apoptosis. By inhibiting ROCK, this compound modulates several signaling pathways that contribute to its therapeutic effects.
Cardiovascular Effects
1. Myocardial Ischemia/Reperfusion Injury
This compound has demonstrated significant cardioprotective effects in animal models of myocardial ischemia/reperfusion (I/R) injury. A systematic review identified 19 studies involving 400 animals, revealing that this compound treatment resulted in:
- Reduced myocardial infarct size : Significant reductions were observed compared to control groups (P < 0.05).
- Lower levels of cardiac enzymes : Cardiac troponin T levels were notably decreased (P < 0.05).
- Improved cardiac function : Enhanced systolic and diastolic functions were reported (P < 0.05).
The mechanisms underlying these effects include improved coronary vasodilation, inhibition of apoptosis and oxidative stress, and reduction of inflammation and endoplasmic reticulum stress .
Table 1: Summary of Cardioprotective Effects of this compound
Outcome | Control Group | This compound Group | Statistical Significance |
---|---|---|---|
Myocardial Infarct Size | High | Low | P < 0.05 |
Cardiac Troponin T Levels | High | Low | P < 0.05 |
Systolic Function Improvement | Low | High | P < 0.05 |
Diastolic Function Improvement | Low | High | P < 0.05 |
Neurological Effects
2. Amyotrophic Lateral Sclerosis (ALS)
This compound has been used compassionately in ALS patients, showing promising results in improving motor function and prolonging survival. In a study involving three patients treated with intravenous this compound, one patient exhibited a significant increase in slow vital capacity without any major side effects .
3. Parkinson's Disease
In models of Parkinson's disease, this compound has demonstrated neuroprotective effects by protecting dopaminergic neurons from degeneration and enhancing regeneration. It was shown to increase striatal dopamine levels and improve behavioral outcomes in rodent models .
Anti-inflammatory Properties
This compound's anti-inflammatory effects have been explored in various contexts:
- In pulmonary microvascular endothelial cells (PMVECs), this compound reduced the expression of pro-inflammatory cytokines such as IL-6 and MCP-1 induced by lipopolysaccharide (LPS), indicating its potential for treating pulmonary artery hypertension (PAH) and acute lung injury (ALI) .
Table 2: Anti-inflammatory Effects of this compound
Inflammatory Marker | Control Group Levels | This compound Treatment Levels | Statistical Significance |
---|---|---|---|
IL-6 | High | Low | P < 0.05 |
MCP-1 | High | Low | P < 0.05 |
Reactive Oxygen Species (ROS) | High | Reduced | P < 0.05 |
Cancer Research
This compound has also been investigated for its potential anti-cancer properties:
- In various cancer models, including breast and prostate cancer, this compound treatment led to reduced tumor progression and metastasis. For instance, in an orthotopic breast cancer model, there were three times more tumor-free mice in the this compound-treated group compared to controls (P < 0.01) .
Propiedades
IUPAC Name |
5-(1,4-diazepan-1-ylsulfonyl)isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14/h1,3-5,7,11,15H,2,6,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOGFTYYXHNFQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048569 | |
Record name | Fasudil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103745-39-7 | |
Record name | Fasudil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103745-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fasudil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103745397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fasudil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08162 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fasudil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759827 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fasudil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(1,4-diazepane-1-sulfonyl)isoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FASUDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0CH43PGXS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Fasudil primarily targets Rho-associated protein kinase (ROCK), specifically inhibiting both ROCK1 and ROCK2 isoforms. [, , , , , ]
A: this compound acts as a competitive inhibitor of ROCK, blocking the ATP binding site of the kinase domain, thus preventing the phosphorylation of downstream substrates. [, ]
ANone: ROCK inhibition by this compound leads to a variety of downstream effects including:
- Vasodilation: this compound promotes vasodilation by inhibiting ROCK-mediated phosphorylation of myosin light chain phosphatase (MLCP). This leads to increased MLCP activity, dephosphorylation of myosin light chain (MLC), and ultimately, smooth muscle relaxation. [, , , ]
- Anti-apoptotic Effects: this compound has been shown to exert anti-apoptotic effects by modulating the Bax/Bcl-2 ratio and reducing the expression of caspase-3. [, , ]
- Anti-inflammatory Effects: Studies indicate that this compound can decrease the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. [, ]
- Neuroprotective Effects: this compound exhibits neuroprotective properties by inhibiting neuronal apoptosis, reducing glial scar formation, and potentially enhancing axonal regeneration. [, , , ]
A: this compound has a molecular formula of C14H17N3O2S·HCl and a molecular weight of 331.84 g/mol. []
A: While specific spectroscopic data is not provided in these papers, this compound's structure has been confirmed using various analytical techniques. [, ]
ANone: this compound has been investigated in various disease models and therapeutic contexts, including:
- Cerebral Vasospasm: Studies have demonstrated the effectiveness of this compound in reducing cerebral vasospasm after subarachnoid hemorrhage. [, , ]
- Pulmonary Arterial Hypertension: this compound has shown potential in preclinical models for treating pulmonary arterial hypertension by relaxing pulmonary artery smooth muscle cells. [, ]
- Acute Kidney Injury: Research suggests that this compound can protect against acute kidney injury induced by ischemia/reperfusion or rhabdomyolysis. [, ]
- Cancer: this compound has demonstrated anti-tumor effects in various cancer models, including ovarian cancer, head and neck squamous cell carcinoma, and oesophageal squamous cell carcinoma. [, , ]
A: this compound is not known to possess catalytic properties. Its primary mechanism of action is through competitive inhibition of the ROCK enzyme. []
ANone: While not explicitly detailed in these papers, computational methods like molecular docking and QSAR could be valuable for studying this compound's interaction with ROCK and exploring structural modifications for enhanced potency and selectivity.
A: One study explored the use of peptide-conjugated liposomes for targeted and localized delivery of this compound to the lungs for the treatment of pulmonary arterial hypertension. [] Further research is needed to develop optimal formulations that improve this compound's pharmacokinetic properties and enhance its therapeutic potential.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.